molecular formula C23H20F2N2O4 B2826909 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021134-66-6

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2826909
CAS No.: 1021134-66-6
M. Wt: 426.42
InChI Key: PAFNQCKLMSKHJH-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H20F2N2O4 and its molecular weight is 426.42. The purity is usually 95%.
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Scientific Research Applications

Pyrazine Chemistry and Reactions

Pyrazine chemistry involves the synthesis and reactions of pyrazine compounds. For instance, the reaction of piperazine-2,5-diones with an excess of triethyloxonium fluoroborate led to the formation of diethoxypyrazines, which could be oxidized to pyrazines. The pyrolysis of certain dihydropyrazines resulted in the elimination of elements like toluene, indicating intricate thermal reactions and eliminations in pyrazine chemistry (Blake et al., 1972).

Fluorocontaining Derivatives Synthesis

The compound involves fluorobenzyl and fluorocontaining structures. Research in synthesizing fluorocontaining derivatives, like substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones, highlights the complex synthetic routes and the chemical versatility of such compounds (Eleev et al., 2015).

Synthesis of Quinolone Derivatives

Quinolone derivatives, such as 3‐Fluoro‐2‐piperazinyl‐5,8,13‐trihydro‐5‐oxoquino[1,2‐a][3,1]‐benzoxazine‐6‐carboxylic acids, were synthesized as potential DNA gyrase inhibitors and antibacterial agents. The structural design of these compounds was based on the hypothesis of spatial orientation of certain groups affecting antibacterial activity. However, the expectations were not met, indicating the importance of other structural features for antimicrobial activity (Chung & Kim, 1997).

Anticancer Activity of Fluoro Substituted Benzo[b]pyran

Research involving fluoro substituted benzo[b]pyran compounds, similar to the structure , showed that certain derivatives exhibited anticancer activity against human cancer cell lines, highlighting the potential of fluoro-containing compounds in therapeutic applications (Hammam et al., 2005).

Receptor Binding and In Vitro Assays

Compounds like 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, synthesized through complex synthetic pathways, were evaluated for their receptor binding affinity, demonstrating potential as ligands for specific receptors, indicative of their relevance in pharmaceutical research (Fang-wei, 2013).

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c24-17-7-5-16(6-8-17)14-30-22-15-31-21(13-20(22)28)23(29)27-11-9-26(10-12-27)19-4-2-1-3-18(19)25/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFNQCKLMSKHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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